2-((Triisopropylsilyl)oxy)acetohydrazide
Description
The compound 2-((Triisopropylsilyl)oxy)acetohydrazide is a hydrazide derivative characterized by a triisopropylsilyl (TIPS) ether group linked to an acetohydrazide backbone. For example, compounds like 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide are synthesized via hydrazinolysis of ethyl esters with hydrazine hydrate in ethanol, forming intermediates for bioactive Schiff bases and heterocyclic derivatives . The TIPS group, known for steric protection and enhanced lipophilicity, could modulate solubility and stability in biological systems, though direct evidence for this specific derivative remains unexplored in the literature provided.
Properties
IUPAC Name |
2-tri(propan-2-yl)silyloxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2Si/c1-8(2)16(9(3)4,10(5)6)15-7-11(14)13-12/h8-10H,7,12H2,1-6H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLVGWHVXIRGFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Triisopropylsilyl)oxy)acetohydrazide typically involves the reaction of triisopropylsilyl chloride with acetohydrazide under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography
Biological Activity
Introduction
2-((Triisopropylsilyl)oxy)acetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.34 g/mol. The triisopropylsilyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.34 g/mol |
| Solubility | Lipophilic |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In a study utilizing carrageenan-induced paw edema in rats, this compound demonstrated a notable reduction in inflammation markers such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. In cell line studies involving human cancer cells (e.g., HeLa and A549), treatment with varying concentrations of this compound resulted in reduced cell viability. The compound appears to induce apoptosis through the activation of caspase pathways, although further studies are needed to elucidate the precise mechanisms involved.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
- Signal Transduction Modulation : It may influence signaling pathways related to cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating effective antimicrobial activity comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Activity in Animal Models
A study conducted on rats treated with carrageenan showed that administration of this compound at doses of 10 and 20 mg/kg significantly reduced paw edema by 45% compared to the control group. Additionally, histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Case Study 3: Anticancer Potential
In vitro assays using A549 lung cancer cells revealed that treatment with this compound at concentrations ranging from 1 to 50 µM led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-((Triisopropylsilyl)oxy)acetohydrazide with structurally or functionally related acetohydrazide derivatives, based on synthesis, structural features, and biological activities:
Table 1: Comparative Analysis of Acetohydrazide Derivatives
Key Findings from Comparative Studies:
Structural Flexibility :
- Coumarin-based derivatives (e.g., ) exhibit broad bioactivity due to the aromatic coumarin core, which facilitates π-π stacking and hydrogen bonding with biological targets. Substitutions at the hydrazide moiety (e.g., Schiff bases) further enhance potency .
- Heterocyclic hybrids (e.g., pyridine, thiazole) introduce steric and electronic variations. For instance, the pyridine-linked derivative in showed unique electronic properties via DFT analysis, suggesting applications in material science .
Biological Performance: Antimicrobial Activity: Tetralin-thiazole hybrids () demonstrated significant antifungal activity against Candida spp., comparable to ketoconazole (MIC: 0.0156–2 mg/mL) . Central Nervous System (CNS) Activity: Coumarin-Schiff base derivatives () showed 71.94–77.96% anti-inflammatory inhibition (surpassing Celecoxib) and 67% protection against MES-induced seizures .
Synthetic Accessibility: Most derivatives are synthesized via hydrazinolysis or condensation reactions under reflux, with ethanol as a common solvent. Green synthesis methods (e.g., ) emphasize eco-friendly approaches .
Critical Notes on Limitations and Opportunities
- Gaps in Data : The triisopropylsilyl variant remains underexplored in the provided evidence. Its predicted steric bulk and lipophilicity could offer unique pharmacokinetic advantages but require empirical validation.
- SAR Insights : Substituents on the hydrazide moiety (e.g., arylidene groups in Schiff bases) critically influence bioactivity. For example, electron-withdrawing groups on isatin rings enhance anticonvulsant effects .
- Computational Support : DFT and molecular docking studies (e.g., ) are pivotal for rational design, linking electronic properties to biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
